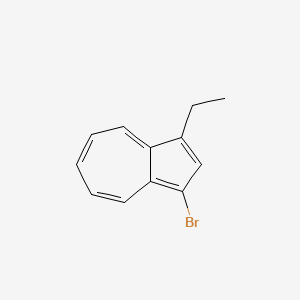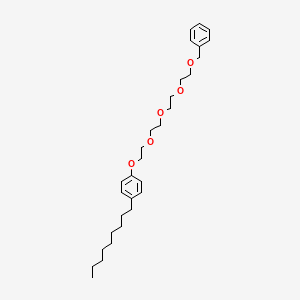
13-(4-Nonylphenoxy)-1-phenyl-2,5,8,11-tetraoxatridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(4-Nonylphenoxy)-1-phenyl-2,5,8,11-tetraoxatridecane: is an organic compound characterized by its complex structure, which includes a nonylphenoxy group and a phenyl group connected through a tetraoxatridecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-(4-Nonylphenoxy)-1-phenyl-2,5,8,11-tetraoxatridecane typically involves the reaction of 4-nonylphenol with phenyl glycidyl ether in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction. The process may also involve purification steps such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonylphenoxy group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the phenyl group, potentially leading to the formation of hydrogenated products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ether linkages, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Properties
CAS No. |
823203-21-0 |
|---|---|
Molecular Formula |
C30H46O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
1-nonyl-4-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C30H46O5/c1-2-3-4-5-6-7-9-12-28-15-17-30(18-16-28)35-26-25-33-22-21-31-19-20-32-23-24-34-27-29-13-10-8-11-14-29/h8,10-11,13-18H,2-7,9,12,19-27H2,1H3 |
InChI Key |
VSZNKXAAMRHFPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


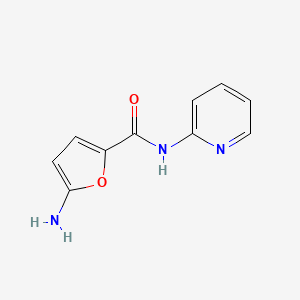
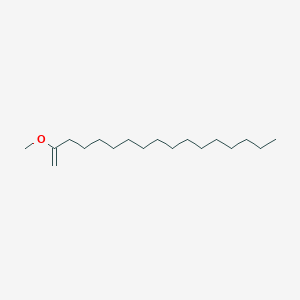

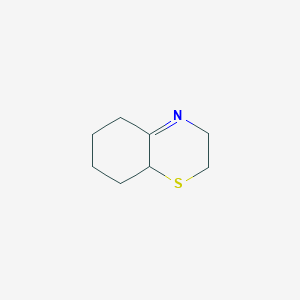

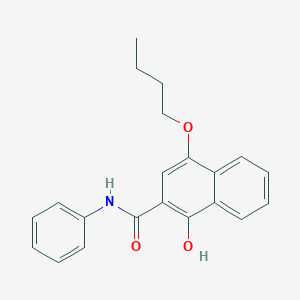
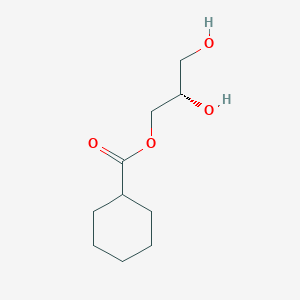
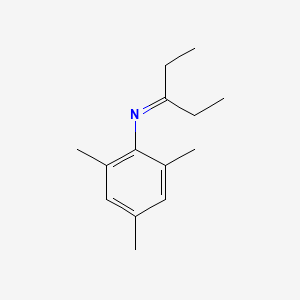
![7-Thiaspiro[3.5]nonane-1,3-dione, 7,7-dioxide](/img/structure/B14226930.png)
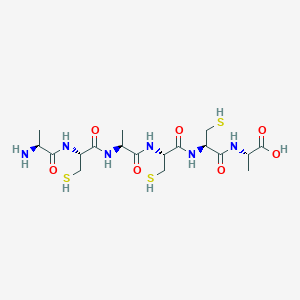
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
![1,1'-(Ethyne-1,2-diyl)bis{2-ethyl-4-[(4-pentylphenyl)ethynyl]benzene}](/img/structure/B14226951.png)
![Seleninium, 2-(4-aminophenyl)-4-[4-(dimethylamino)phenyl]-6-phenyl-](/img/structure/B14226957.png)
